molecular formula C17H22N4O3 B11443997 ethyl 4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazine-1-carboxylate

ethyl 4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B11443997
M. Wt: 330.4 g/mol
InChI Key: QIHNECHHSNPJQY-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The tetrahydropyrazinecarboxylate moiety can be introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22N4O3/c1-2-24-17(23)21-11-9-20(10-12-21)16(22)8-7-15-18-13-5-3-4-6-14(13)19-15/h3-6H,2,7-12H2,1H3,(H,18,19)

InChI Key

QIHNECHHSNPJQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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